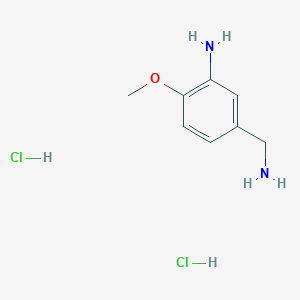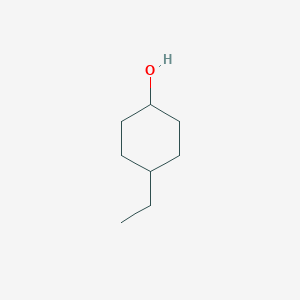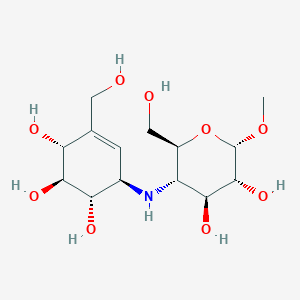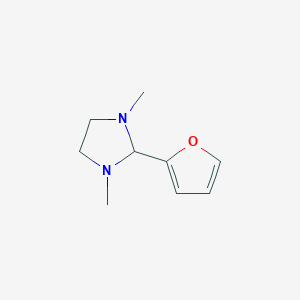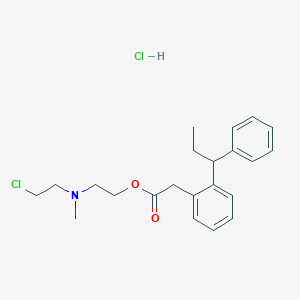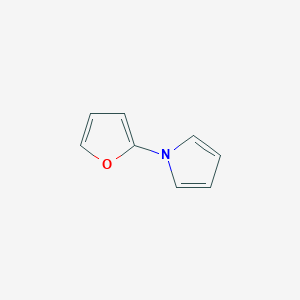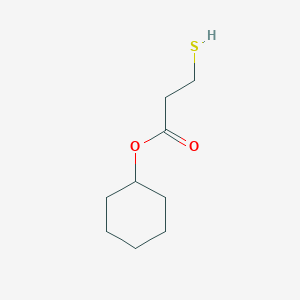
4,4'-(Oxybis(methylene))bis(7-oxabicyclo(4.1.0)heptane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-(Oxybis(methylene))bis(7-oxabicyclo(4.1.0)heptane), commonly known as OBOC, is a bicyclic compound that has gained significant attention in scientific research due to its unique chemical and physical properties. OBOC is a colorless, odorless, and stable compound that is widely used in various fields of research, including chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The exact mechanism of action of OBOC is not fully understood. However, it is believed that the compound works by binding to specific receptors in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
OBOC has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, OBOC has been shown to possess antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using OBOC in lab experiments is its stability and ease of synthesis. The compound is also relatively inexpensive, making it an attractive option for researchers on a tight budget. However, one of the limitations of using OBOC is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving OBOC. One potential area of research is the development of new drug candidates using OBOC as a scaffold. Additionally, further research is needed to fully understand the mechanism of action of OBOC and its potential applications in various fields of research. Finally, there is a need for the development of new methods for synthesizing OBOC that are more efficient and environmentally friendly.
Synthesemethoden
The synthesis of OBOC involves the reaction of formaldehyde with 1,3-dioxane in the presence of a catalyst, such as sulfuric acid. The resulting product is then purified through distillation and recrystallization to obtain pure OBOC.
Wissenschaftliche Forschungsanwendungen
OBOC has been extensively used in scientific research for various applications such as drug discovery, combinatorial chemistry, and material science. OBOC is widely used in drug discovery as a scaffold for the synthesis of small molecules with potential therapeutic properties. The unique structure of OBOC allows for the creation of diverse chemical libraries that can be screened for potential drug candidates.
Eigenschaften
CAS-Nummer |
103946-55-0 |
|---|---|
Produktname |
4,4'-(Oxybis(methylene))bis(7-oxabicyclo(4.1.0)heptane) |
Molekularformel |
C14H22O3 |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
3-(7-oxabicyclo[4.1.0]heptan-3-ylmethoxymethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C14H22O3/c1-3-11-13(16-11)5-9(1)7-15-8-10-2-4-12-14(6-10)17-12/h9-14H,1-8H2 |
InChI-Schlüssel |
RRXFVFZYPPCDAW-UHFFFAOYSA-N |
SMILES |
C1CC2C(O2)CC1COCC3CCC4C(C3)O4 |
Kanonische SMILES |
C1CC2C(O2)CC1COCC3CCC4C(C3)O4 |
Synonyme |
DI(CYCLOHEXENEEPOXIDEMETHYL)ETHER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)
